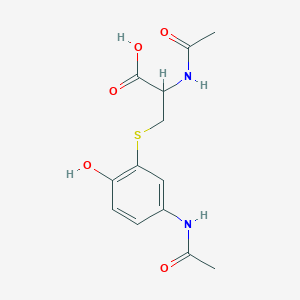

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetaminophen mercapturate is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver through the conjugation of acetaminophen with glutathione, followed by further metabolism to form the mercapturate. This compound is significant in the study of acetaminophen metabolism and toxicity, as it is one of the pathways through which the body detoxifies acetaminophen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen mercapturate involves several steps. Initially, acetaminophen is metabolized in the liver to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate. The glutathione conjugate undergoes further metabolism, including the removal of glutamic acid and glycine, to form acetaminophen cysteine. Finally, acetaminophen cysteine is acetylated to form acetaminophen mercapturate .

Industrial Production Methods

Industrial production of acetaminophen mercapturate typically involves the use of advanced analytical techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to monitor and quantify the metabolites in biological samples. This method ensures high sensitivity and accuracy in detecting and measuring acetaminophen mercapturate in plasma .

Analyse Chemischer Reaktionen

Types of Reactions

Acetaminophen mercapturate primarily undergoes conjugation reactions. The key reactions include:

Conjugation with Glutathione: This is the initial step where NAPQI reacts with glutathione.

Acetylation: The final step where acetaminophen cysteine is acetylated to form acetaminophen mercapturate.

Common Reagents and Conditions

Glutathione: Used in the conjugation reaction with NAPQI.

Acetyl Coenzyme A: Used in the acetylation of acetaminophen cysteine to form acetaminophen mercapturate.

Major Products Formed

Acetaminophen Mercapturate: The final product formed through the metabolic pathway of acetaminophen.

Wissenschaftliche Forschungsanwendungen

Acetaminophen mercapturate has several applications in scientific research:

Toxicology Studies: It is used to study the metabolism and toxicity of acetaminophen, particularly in cases of overdose.

Biomarker Development: It serves as a biomarker for acetaminophen exposure and liver function.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.

Drug Monitoring: It is used in therapeutic drug monitoring to ensure safe and effective use of acetaminophen.

Wirkmechanismus

The mechanism of action of acetaminophen mercapturate involves its formation as a detoxification product of acetaminophen. The reactive intermediate NAPQI, formed during acetaminophen metabolism, is highly toxic and can cause liver damage. Conjugation with glutathione neutralizes NAPQI, and the subsequent formation of acetaminophen mercapturate allows for its safe excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetaminophen Glucuronide: Another major metabolite of acetaminophen formed through glucuronidation.

Acetaminophen Sulfate: Formed through sulfation of acetaminophen.

Acetaminophen Cysteine: An intermediate in the formation of acetaminophen mercapturate

Uniqueness

Acetaminophen mercapturate is unique in its role in detoxifying the reactive intermediate NAPQI. Unlike other metabolites, it directly results from the conjugation with glutathione, highlighting its importance in preventing acetaminophen-induced hepatotoxicity .

Biologische Aktivität

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine, also known as acetaminophen mercapturate, is a significant metabolite of acetaminophen (paracetamol). This compound plays a crucial role in the detoxification processes within the liver and serves as a biomarker for acetaminophen exposure. Its biological activity is primarily associated with its antioxidant properties and its ability to mitigate liver toxicity caused by acetaminophen overdose. This article delves into the biological activities, mechanisms of action, and relevant research findings concerning this compound.

- IUPAC Name : 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid

- Molecular Formula : C13H16N2O5S

- Molecular Weight : 312.34 g/mol

- CAS Number : 60603-13-6

Structure

The structure of this compound includes an acetaminophen moiety linked to N-acetylcysteine through a sulfur atom, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O5S |

| Molecular Weight | 312.34 g/mol |

| CAS Number | 60603-13-6 |

This compound functions primarily through the following mechanisms:

- Detoxification : It is formed from the conjugation of acetaminophen with glutathione, neutralizing the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can cause hepatotoxicity.

- Antioxidant Activity : The compound exhibits high antioxidant activity, increasing levels of liver glutathione and enhancing the activity of glutathione-S-transferase, an enzyme that aids in detoxification processes .

- Protection Against Oxidative Stress : By reducing oxidative stress in hepatic tissues, it protects against cellular damage and promotes cell survival.

Case Studies and Research Findings

- Toxicology Studies : Research has shown that this compound serves as a biomarker for assessing acetaminophen overdose severity and liver function. A study demonstrated that patients with elevated levels of this compound had a higher likelihood of liver injury following acetaminophen overdose .

- Pharmacokinetics : In pharmacokinetic studies, this compound has been used to understand the absorption, distribution, metabolism, and excretion of acetaminophen. Its formation and clearance rates were found to correlate with liver health parameters.

- Clinical Applications : Its potential use in therapeutic settings is being explored, particularly in conditions involving oxidative stress and liver damage. For instance, studies have indicated that administering N-acetylcysteine can enhance the detoxification process during acetaminophen poisoning .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Acetaminophen Glucuronide | Glucuronidation; less toxic than NAPQI | Major metabolite; less harmful |

| Acetaminophen Sulfate | Sulfation; neutralizes toxicity | Another detox pathway |

| Acetaminophen Cysteine | Intermediate in mercapturate formation | Direct precursor to S-(5-Acetamido...) |

Eigenschaften

IUPAC Name |

2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPRQNKJGQEICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60603-13-6 |

Source

|

| Record name | N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.